molecular formula C8H12ClNO B2956117 3-(Aminomethyl)-5-methylphenol hydrochloride CAS No. 2089334-16-5

3-(Aminomethyl)-5-methylphenol hydrochloride

Cat. No.: B2956117
CAS No.: 2089334-16-5
M. Wt: 173.64
InChI Key: FMFUCCFOYDWHKL-UHFFFAOYSA-N
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Description

Aminomethylphenols are a class of organic compounds that contain an amino (-NH2) and a methyl (-CH3) group attached to a phenol group . They are used in various applications, including as intermediates in organic synthesis .


Synthesis Analysis

While the specific synthesis process for “3-(Aminomethyl)-5-methylphenol hydrochloride” is not available, aminomethylphenols can generally be synthesized through a Mannich reaction .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely include a benzene ring (from the phenol), with a methyl group and an aminomethyl group attached .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions, including reactions with carbonyl compounds to form imines, and reactions with strong acids to form ammonium salts .

Scientific Research Applications

Pharmacological and Biological Activities

Phenolic compounds, such as Chlorogenic Acid (CGA), have been extensively studied for their diverse pharmacological effects. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective activities. It also shows promise in modulating lipid and glucose metabolism, potentially aiding in the treatment of metabolic disorders such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. The hepatoprotective effects of CGA have been demonstrated in animal models, offering potential as a natural food additive to replace synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).

Anticancer Activity

Schiff bases and their derivatives have been synthesized and characterized for their anticancer activity. Compounds were evaluated against cancer cell lines, demonstrating IC50 values in the micromolar range. These findings indicate potential for these compounds in cancer treatment, with specific mechanisms such as apoptosis induction and DNA binding being highlighted in the research (Uddin et al., 2020).

Antimicrobial Activity

N-Substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine, and quinoxaline moieties have shown good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger. This research suggests the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Enzyme Inhibition and DNA Interaction

The synthesis and characterization of 4-aminophenol derivatives have been conducted, with the compounds being tested for antimicrobial and antidiabetic activities. They also underwent DNA interaction studies, indicating their potential as anticancer agents due to their broad-spectrum antimicrobial activity and significant inhibition of amylase and glucosidase. These studies provide insight into the synthetic compounds' mechanisms of action and their promising aspects (Rafique et al., 2022).

Reaction Mechanisms and Synthesis

Research has also focused on the reaction mechanisms and synthesis of phenolic compounds and their derivatives, including halogen-bearing phenolic chalcones and their bis Mannich bases. These compounds have been evaluated for cytotoxic and carbonic anhydrase enzyme inhibitory effects, offering a foundation for further anticancer drug candidate developments (Yamali et al., 2016).

Safety and Hazards

As with any chemical compound, handling “3-(Aminomethyl)-5-methylphenol hydrochloride” would require appropriate safety measures. This could include avoiding inhalation and contact with skin or eyes, and using personal protective equipment .

Properties

IUPAC Name

3-(aminomethyl)-5-methylphenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-6-2-7(5-9)4-8(10)3-6;/h2-4,10H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFUCCFOYDWHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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